molecular formula C24H26N6O4 B11201871 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11201871
M. Wt: 462.5 g/mol
InChI Key: UUXHIQBRLCDRKJ-UHFFFAOYSA-N
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Description

5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring, a triazole ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2,3-dimethoxyphenyl derivative, under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes as starting materials. This step may require the use of a copper catalyst to facilitate the reaction.

    Coupling of the Rings: The oxazole and triazole rings are then coupled together using a suitable linker, such as a methyl group, through a condensation reaction.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring, converting it into a more reduced form, such as a dihydrotriazole.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.

Mechanism of Action

The mechanism of action of 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • **2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide
  • **A-740003 (N-(1-{[(cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide)

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H26N6O4

Molecular Weight

462.5 g/mol

IUPAC Name

5-amino-1-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2,4-dimethylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C24H26N6O4/c1-13-9-10-17(14(2)11-13)26-23(31)20-22(25)30(29-28-20)12-18-15(3)34-24(27-18)16-7-6-8-19(32-4)21(16)33-5/h6-11H,12,25H2,1-5H3,(H,26,31)

InChI Key

UUXHIQBRLCDRKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C)N)C

Origin of Product

United States

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